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Compound of Interest

Compound Name: 1,4-Dimethylbicyclo[2.2.2]octane

Cat. No.: B14637191 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethylbicyclo[2.2.2]octane is a saturated bicyclic hydrocarbon featuring a rigid cage-

like structure with methyl groups positioned at the bridgehead carbons. This unique three-

dimensional arrangement imparts specific steric and electronic properties that are of interest in

medicinal chemistry and materials science. However, a comprehensive review of publicly

accessible scientific literature and chemical databases reveals a significant lack of

experimentally determined physical and chemical data for this specific compound. The majority

of available information pertains to its derivatives, most notably dimethyl bicyclo[2.2.2]octane-

1,4-dicarboxylate. This guide summarizes the available computed data for 1,4-
Dimethylbicyclo[2.2.2]octane and discusses general synthetic strategies and characterization

methods based on related structures.

Physical Properties
Experimentally determined physical properties such as melting point, boiling point, density, and

solubility for 1,4-Dimethylbicyclo[2.2.2]octane are not readily available in the published

literature. The data presented in the following table are computed properties sourced from the

PubChem database and should be considered as estimates.[1]
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Property Value Source

Molecular Formula C₁₀H₁₈ PubChem[1]

Molecular Weight 138.25 g/mol PubChem[1]

Monoisotopic Mass 138.140850574 Da PubChem[1]

Topological Polar Surface Area 0 Å² PubChem[1]

Heavy Atom Count 10 PubChem[1]

Complexity 104 PubChem[1]

XLogP3-AA (Computed) 3.3 PubChem

Note: The lack of experimental data necessitates that these computed values be used with

caution and verified experimentally.

Chemical Properties and Reactivity
Detailed experimental studies on the chemical reactivity of 1,4-Dimethylbicyclo[2.2.2]octane
are scarce. Based on its structure as a saturated bicyclic alkane, its reactivity is expected to be

limited, characteristic of alkanes. The bridgehead positions are sterically hindered, which would

influence the feasibility of substitution reactions. Reactions would likely require forcing

conditions and may proceed via radical mechanisms.

The rigid bicyclo[2.2.2]octane framework is thermally stable.

Synthesis and Characterization
3.1. General Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of 1,4-
Dimethylbicyclo[2.2.2]octane is not available in the reviewed literature, general methods for

the synthesis of the bicyclo[2.2.2]octane core have been described. One patented method

involves the treatment of 1,4-dimethylene cyclohexane with an oxidizing agent in the presence

of a transition metal catalyst to form an oxo-substituted bicyclo[2.2.2]octane intermediate,

which can then be further derivatized.[2][3][4] Another approach involves the Diels-Alder

reaction of a 1,3-cyclohexadiene derivative followed by further transformations.
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A plausible, though not explicitly documented, synthetic route to 1,4-
Dimethylbicyclo[2.2.2]octane could potentially start from bicyclo[2.2.2]octane-1,4-dicarboxylic

acid. The dicarboxylic acid could be reduced to the corresponding diol, which could then be

converted to a dihalide and subsequently reduced to the dimethyl derivative.

3.2. Characterization

Standard analytical techniques would be employed for the characterization of 1,4-
Dimethylbicyclo[2.2.2]octane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would be expected to show signals corresponding to the methyl protons and the

protons on the bicyclic cage. The symmetry of the molecule would simplify the spectrum.

¹³C NMR data is available on PubChem, indicating the expected chemical shifts for the

methyl and bridgehead carbons, as well as the methylene carbons of the cage.[1]

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight

of the compound.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and

bending vibrations typical of saturated hydrocarbons.

Logical Relationship Diagram
The following diagram illustrates a conceptual workflow for the synthesis and characterization

of 1,4-Dimethylbicyclo[2.2.2]octane, based on general chemical principles, given the

absence of a specific published protocol.
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Conceptual Workflow for 1,4-Dimethylbicyclo[2.2.2]octane

Hypothetical Synthesis
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Caption: Hypothetical synthetic and characterization workflow for 1,4-
Dimethylbicyclo[2.2.2]octane.

Conclusion
1,4-Dimethylbicyclo[2.2.2]octane remains a compound with limited publicly available

experimental data. The information presented in this guide is based on computed values and

general synthetic principles for related structures. For researchers and drug development

professionals, this highlights the need for foundational experimental work to thoroughly

characterize this molecule's physical and chemical properties. Such studies would be

invaluable for unlocking its potential in various scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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